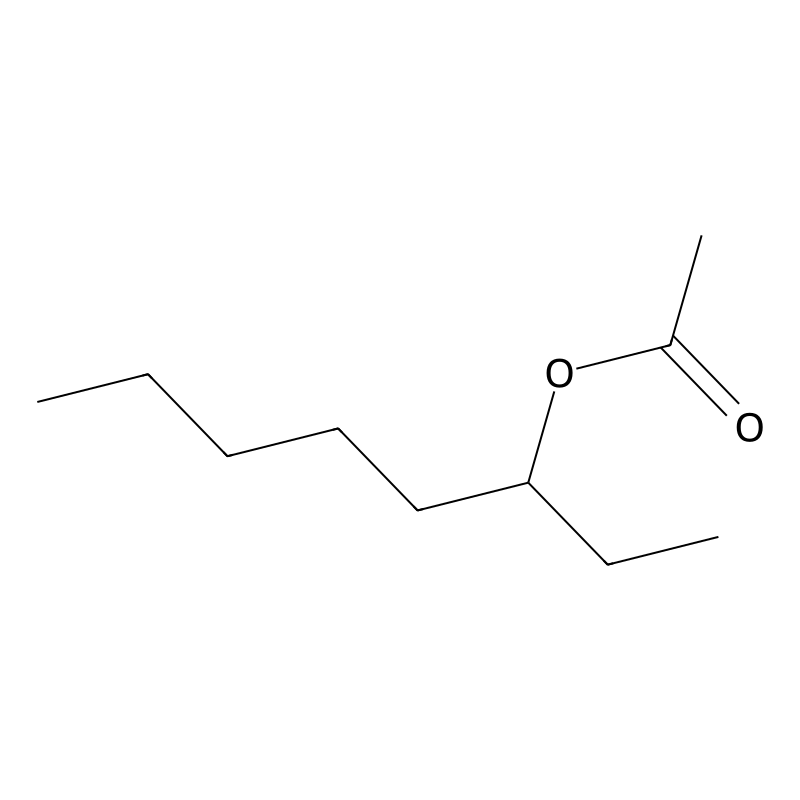

3-Octyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Food Science: The primary use of 3-Octyl acetate is as a flavoring agent or adjuvant []. It contributes fruity, floral, and herbal notes, often described as reminiscent of rose, apple, mint, and citrus. Scientists use it in research to understand flavor perception and develop new flavor profiles for food products.

3-Octyl acetate, also known as octyl acetate or octyl ethanoate, is an organic compound with the chemical formula . It is classified as an ester formed from the reaction of 1-octanol (octyl alcohol) and acetic acid. The compound is characterized by its fruity odor, making it a popular choice in the flavoring and fragrance industries. It is naturally found in various citrus fruits such as oranges and grapefruits, contributing to their aroma and flavor profiles .

As a flavor and fragrance ingredient, 3-octyl acetate interacts with olfactory receptors in the nose, triggering the perception of its characteristic fruity odor []. The specific mechanism of action at the molecular level is not entirely elucidated but likely involves interactions between the shape and functional groups of the molecule with the receptor sites.

While generally considered safe for intended use in food and cosmetics at approved concentrations, 3-Octyl acetate can exhibit some hazardous properties:

The synthesis of 3-octyl acetate can be achieved through several methods:

- Fischer Esterification: The most common method involving the reaction of 1-octanol with acetic acid in the presence of an acid catalyst.

- Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, which can also yield octyl acetate.

- Biocatalytic Methods: Enzymes can be used to catalyze the esterification process, offering a more environmentally friendly approach.

These methods vary in efficiency, cost, and environmental impact, with Fischer esterification being the most widely used in industrial applications .

3-Octyl acetate has several applications across different industries:

- Flavoring Agents: Due to its pleasant fruity aroma, it is widely used in food products to enhance flavor.

- Fragrance Industry: Employed in perfumes and cosmetics for its appealing scent.

- Solvent: Acts as a solvent for nitrocellulose, oils, and some resins in various industrial applications.

- Chemical Intermediate: Used as a precursor in the synthesis of other chemical compounds .

Several compounds share structural similarities with 3-octyl acetate. Below are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl acetate | Smaller carbon chain; widely used as a solvent. | |

| Butyl acetate | Slightly larger than ethyl; used in coatings. | |

| Hexyl acetate | Similar fruity aroma; used in flavors and perfumes. | |

| Decyl acetate | Larger carbon chain; less volatile than octyl acetate. |

Uniqueness of 3-Octyl Acetate: Compared to these compounds, 3-octyl acetate has a distinctive balance between volatility and solubility, making it particularly suitable for flavoring applications while retaining stability under various conditions. Its fruity aroma is also more pronounced than that of shorter-chain esters like ethyl or butyl acetate .

Esterification Mechanisms: Acetic Acid + Octanol Pathways

The synthesis of 3-octyl acetate proceeds through the classical Fischer esterification mechanism, where acetic acid reacts with 3-octanol to form the desired ester product [1]. The reaction follows a six-step mechanism characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [1]. This mechanistic pathway is fundamentally identical to other esterification reactions but exhibits specific kinetic characteristics due to the secondary nature of the alcohol substrate [2].

The initial step involves protonation of the carbonyl oxygen of acetic acid by the acid catalyst, creating an electrophilic oxonium ion [1] [3]. The nucleophilic attack by 3-octanol on the protonated carbonyl carbon forms a tetrahedral intermediate, followed by proton transfer reactions that convert the hydroxyl group of acetic acid into a good leaving group [1]. The elimination of water and subsequent deprotonation yields 3-octyl acetate as the final product [1].

The reactivity of 3-octanol in esterification reactions is significantly lower than primary alcohols due to steric hindrance around the secondary carbon center [2]. Research indicates that the reactivity order for alcohols in esterification follows: primary alcohol > secondary alcohol > tertiary alcohol [2]. This reduced reactivity necessitates more vigorous reaction conditions or enhanced catalytic systems to achieve acceptable conversion rates [4].

Kinetic studies on secondary alcohol esterification reveal that the reaction rate constants are substantially lower compared to primary alcohols [4]. For secondary alkan-2-ols with acetic acid at 60°C, the rate constants range from 1.65 × 10⁻⁵ to 2.24 × 10⁻⁵ dm³ mol⁻¹ s⁻¹, depending on the specific alcohol structure [4]. The steric effects and nucleophilicity order are primary factors responsible for the reduced reactivity of secondary alcohols during esterification [2].

Heterogeneous Catalysis Using Ion-Exchange Resins

Ion-exchange resins have emerged as highly effective heterogeneous catalysts for 3-octyl acetate synthesis, offering significant advantages over traditional homogeneous acid catalysts [5] [6]. Amberlyst 15, a strongly acidic cation-exchange resin, has been extensively studied for octyl acetate production with excellent catalytic performance [5] [7].

The catalytic mechanism involves adsorption of reactants onto the resin surface, followed by protonation of acetic acid by the sulfonic acid groups present in the resin matrix [8]. The esterification proceeds through surface-bound intermediates, with the final products desorbing from the catalyst surface [8]. This heterogeneous process eliminates the corrosion problems, environmental pollution, and tedious separation procedures associated with homogeneous acid catalysts [5] [6].

Experimental studies demonstrate that Amberlyst 15 exhibits remarkable stability and reusability in octyl acetate synthesis [5]. The catalyst maintains consistent activity through eight consecutive reaction cycles with only minimal decrease in conversion efficiency [5]. The resin's thermal stability up to 393 K, surface area of 53 m²/g, and acid site concentration of 4.7 eq/kg contribute to its superior catalytic performance [5].

The kinetic behavior of ion-exchange resin catalyzed esterification follows pseudo-homogeneous kinetic models, where the reaction rate is proportional to the catalyst loading [5] [7]. The linear relationship between initial reaction rate and catalyst concentration confirms that the available acid sites directly influence the reaction kinetics [5]. For octanol-acetic acid esterification using Amberlyst 15, the mathematical expression relating initial reaction rate to catalyst loading is: r₀ = -0.00155 + 0.0289Ccat, where Ccat represents catalyst loading in kg L⁻¹ [5].

| Catalyst Property | Amberlyst 15 | Purolite CT-175 |

|---|---|---|

| Surface Area (m²/g) | 53 | 45-55 |

| Acid Site Concentration (eq/kg) | 4.7 | 5.5 |

| Temperature Stability (K) | 393 | 403 |

| Particle Size (mm) | 0.600-0.850 | 0.300-1.200 |

| Optimal Loading (wt%) | 10 | 5 |

Comparative Analysis of Homogeneous vs. Heterogeneous Systems

The comparison between homogeneous and heterogeneous catalytic systems for 3-octyl acetate synthesis reveals distinct advantages and limitations for each approach [9] [10] [11]. Homogeneous catalysts, typically sulfuric acid or phosphoric acid, operate in the same phase as reactants, providing uniform distribution and high catalytic activity [9] [12].

Homogeneous systems offer superior selectivity and increased activity due to the absence of mass transfer limitations [10]. All catalyst molecules are accessible for reaction, leading to higher turnover frequencies compared to heterogeneous systems where only surface atoms participate in catalysis [10]. The well-defined structure and mechanism of homogeneous catalysts enable precise control over reaction pathways and product selectivity [10].

However, homogeneous catalysis suffers from significant drawbacks including difficult catalyst separation, expensive recovery processes, and equipment corrosion issues [10] [11]. The separation of sulfuric acid from the reaction mixture requires neutralization steps that generate waste streams and increase process costs [11]. Additionally, the corrosive nature of homogeneous acids necessitates specialized equipment materials, further increasing capital costs [5].

Heterogeneous catalytic systems, particularly ion-exchange resins, provide facile catalyst separation through simple filtration [10] [11]. The solid catalysts can be easily recovered, washed, and reused multiple times without significant activity loss [6] [7]. This eliminates the need for catalyst neutralization and reduces waste generation, making the process more environmentally sustainable [6].

The trade-off between catalytic activity and separation convenience is evident in comparative studies [11]. While homogeneous catalysts typically achieve higher initial reaction rates, heterogeneous systems compensate through enhanced process economics and environmental benefits [10]. The development of highly active ion-exchange resins has narrowed the activity gap, making heterogeneous catalysis increasingly attractive for industrial applications [6].

| Parameter | Homogeneous System | Heterogeneous System |

|---|---|---|

| Active Centers | All molecules | Surface atoms only |

| Mass Transfer | Minimal limitations | Potential limitations |

| Catalyst Separation | Difficult/Expensive | Easy/Economical |

| Selectivity | High | Moderate |

| Reusability | Poor | Excellent |

| Equipment Corrosion | Severe | Minimal |

Process Optimization: Temperature, Molar Ratios, and Catalytic Loading

Temperature optimization plays a crucial role in maximizing 3-octyl acetate yield while maintaining acceptable reaction rates [5] [13] [14]. Kinetic studies reveal that conversion increases with temperature due to enhanced molecular collision frequency and increased activation energy availability [5]. For octanol-acetic acid esterification using Amberlyst 15, optimal performance occurs in the temperature range of 333.15 to 363.15 K [5].

The temperature dependence of reaction rate constants follows Arrhenius behavior, with the forward reaction exhibiting an activation energy of 46.90 kJ/mol and the reverse reaction showing 22.74 kJ/mol [5]. The mathematical expressions for temperature-dependent rate constants are:

- Forward reaction: k₁ = exp(9.59 - 5641/T)

- Reverse reaction: k₋₁ = exp(0.54 - 2735/T) [5]

These activation energies indicate that the forward esterification reaction is more temperature-sensitive than the reverse hydrolysis reaction, explaining why elevated temperatures favor ester formation [5].

Molar ratio optimization significantly impacts both conversion efficiency and reaction economics [13] [14]. Excess alcohol drives the equilibrium toward ester formation according to Le Chatelier's principle [5]. Studies on octanol-acetic acid esterification show that conversion increases when decreasing the acid to alcohol molar ratio from 3:1 to 1:2 [5]. However, further increase in alcohol excess (1:3 ratio) provides diminishing returns due to reactant dilution effects [5].

The optimal molar ratio represents a balance between conversion enhancement and raw material costs [13] [14]. For most esterification systems, alcohol to acid ratios between 1.5:1 and 2:1 provide the best compromise between yield and economic considerations [13] [15]. Higher ratios increase separation costs and reduce process efficiency despite marginal conversion improvements [13].

Catalytic loading optimization directly influences reaction rate and process economics [5] [14]. The linear relationship between catalyst concentration and initial reaction rate indicates that higher loadings accelerate the reaction [5]. However, excessive catalyst amounts provide diminishing returns and increase separation costs [14].

For Amberlyst 15 catalyzed octanol esterification, optimal catalyst loading ranges from 5-10 wt% based on acetic acid weight [5]. Loading below 5 wt% results in unacceptably slow reaction rates, while concentrations above 10 wt% provide minimal rate enhancement [5]. The optimal loading of 5 wt% represents the point where catalyst cost balances with productivity benefits [14].

| Operating Parameter | Optimal Range | Impact on Conversion |

|---|---|---|

| Temperature (K) | 343.15-363.15 | 15-20% increase per 10K |

| Alcohol:Acid Ratio | 1.5:1 to 2:1 | 25-35% increase vs equimolar |

| Catalyst Loading (wt%) | 5-10 | Linear relationship |

| Reaction Time (hours) | 3-6 | Asymptotic approach to equilibrium |

The thermodynamic characterization of 3-octyl acetate reveals several critical parameters essential for understanding its thermal behavior and phase transitions. The enthalpy of vaporization represents a fundamental property governing the compound's volatility and energy requirements for phase changes.

Enthalpy of Vaporization Data

The enthalpy of vaporization for 3-octyl acetate has been determined through computational modeling using the Joback group contribution method. The calculated value is 46.62 kilojoules per mole [1], providing insight into the intermolecular forces present in the liquid phase. This value indicates moderate volatility compared to other acetate esters, reflecting the influence of the octyl chain length on vapor-liquid equilibrium behavior.

For comparative analysis, experimental data for the closely related n-octyl acetate shows enthalpy of vaporization values ranging from 60.7 ± 0.4 kilojoules per mole to 61.7 kilojoules per mole [2], measured using gas-liquid chromatography and static methods. These experimental values are consistently higher than the calculated value for 3-octyl acetate, which may reflect differences in molecular structure and the limitations of group contribution methods.

Heat Capacity Relationships

The heat capacity at constant pressure for 3-octyl acetate in the gas phase exhibits temperature dependence according to Joback calculations [1]. The values range from 368.31 joules per mole-kelvin at 504.05 kelvin to 447.14 joules per mole-kelvin at 679.81 kelvin. This systematic increase with temperature follows the expected trend for organic molecules, where higher temperatures activate more vibrational and rotational modes.

| Temperature (K) | Heat Capacity (J/mol·K) | Source |

|---|---|---|

| 504.05 | 368.31 | Joback Calculated Property [1] |

| 533.34 | 382.82 | Joback Calculated Property [1] |

| 562.64 | 396.77 | Joback Calculated Property [1] |

| 591.93 | 410.17 | Joback Calculated Property [1] |

| 621.22 | 423.03 | Joback Calculated Property [1] |

| 650.52 | 435.35 | Joback Calculated Property [1] |

| 679.81 | 447.14 | Joback Calculated Property [1] |

Critical Properties and Formation Enthalpy

The critical temperature for 3-octyl acetate is calculated as 679.81 kelvin with a corresponding critical pressure of 2216.62 kilopascals [1]. These values define the limits of the vapor-liquid equilibrium region and are crucial for understanding the compound's behavior under extreme conditions. The enthalpy of formation in the gas phase is calculated as -499.81 kilojoules per mole [1], indicating the compound's thermodynamic stability relative to its constituent elements.

Phase Behavior: Vapor-Liquid Equilibrium Data

The vapor-liquid equilibrium characteristics of 3-octyl acetate demonstrate complex phase behavior influenced by molecular interactions and structural features. Comprehensive vapor pressure measurements provide essential data for understanding the compound's volatility across various temperature ranges.

Vapor Pressure Temperature Dependence

Experimental vapor pressure data for 3-octyl acetate follows the Antoine equation relationship: ln(Pvp) = A + B/(T + C), where A = 1.40867×10¹, B = -3.85061×10³, and C = -6.90720×10¹ [1]. This correlation is valid for temperatures ranging from 348.12 to 507.88 kelvin.

| Temperature (K) | Vapor Pressure (kPa) | Phase State |

|---|---|---|

| 348.12 | 1.33 | Liquid-Vapor Equilibrium [1] |

| 365.87 | 3.04 | Liquid-Vapor Equilibrium [1] |

| 383.62 | 6.33 | Liquid-Vapor Equilibrium [1] |

| 401.37 | 12.17 | Liquid-Vapor Equilibrium [1] |

| 419.12 | 21.90 | Liquid-Vapor Equilibrium [1] |

| 436.88 | 37.24 | Liquid-Vapor Equilibrium [1] |

| 454.63 | 60.31 | Liquid-Vapor Equilibrium [1] |

| 472.38 | 93.60 | Liquid-Vapor Equilibrium [1] |

| 490.13 | 139.99 | Liquid-Vapor Equilibrium [1] |

| 507.88 | 202.66 | Liquid-Vapor Equilibrium [1] |

Phase Transition Temperatures

The normal boiling point of 3-octyl acetate is calculated as 504.05 kelvin (230.9 degrees Celsius) [1], while experimental literature reports values ranging from 464 to 465 kelvin for similar conditions [3] [4]. This discrepancy suggests the need for careful consideration of measurement conditions and potential structural isomer effects. The melting point is calculated as 259.62 kelvin (-13.5 degrees Celsius) [1], though experimental values for related octyl acetates show variations from 234.65 kelvin to 236 kelvin [2].

Equilibrium Phase Compositions

Advanced vapor-liquid equilibrium studies have been conducted for related systems containing octyl acetates. Research on supercritical carbon dioxide systems with 1-octanol and 1-octyl acetate at 313.15 kelvin revealed alyotropic behavior, where equilibrium curves intersect with phase diagram diagonals [5]. These findings demonstrate the complex phase relationships that can occur in multi-component systems containing octyl acetates.

The National Institute of Standards and Technology Web Thermo Tables database contains critically evaluated recommendations for octyl ethanoate, including phase boundary pressure as a function of temperature from 235.3 to 651.8 kelvin based on 29 experimental data points [6]. This comprehensive dataset provides reliable reference values for vapor-liquid equilibrium calculations and process design applications.

Solubility Parameters and Partition Coefficients

The solubility characteristics of 3-octyl acetate reflect its amphiphilic nature, with distinct behavior in polar and nonpolar solvents. Understanding these parameters is crucial for predicting environmental fate, biological activity, and separation processes.

Octanol-Water Partition Coefficient

The logarithm of the octanol-water partition coefficient (LogP) for 3-octyl acetate has been determined through multiple computational approaches. The Crippen calculated property method yields a LogP value of 2.908 [1], while alternative estimation methods provide a value of 3.712 [3]. These values indicate significant lipophilic character, suggesting preferential partitioning into organic phases over aqueous environments.

The octanol-water partition coefficient serves as a fundamental descriptor for bioaccumulation potential and membrane permeability. The experimental determination of partition coefficients for 3-octyl acetate has not been extensively reported in the literature, highlighting the reliance on computational predictions for this property [7] [8].

Water Solubility Characteristics

The water solubility of 3-octyl acetate demonstrates limited aqueous miscibility, consistent with its substantial hydrocarbon content. The logarithm of water solubility (log₁₀WS) is calculated as -2.98 [1], corresponding to an estimated water solubility of 38.59 milligrams per liter at 25 degrees Celsius [9].

Experimental measurements of water solubility show temperature dependence and variability in reported values:

| Temperature (°C) | Water Solubility (g/100 g) | Source |

|---|---|---|

| 0 | 0.021 | Sciencemadness Wiki [10] |

| 25 | 0.018 | Sciencemadness Wiki [10] |

| 29.7 | 0.018 | Sciencemadness Wiki [10] |

| 40 | 0.018 | Sciencemadness Wiki [10] |

| 92.1 | 0.012 | Sciencemadness Wiki [10] |

The decreasing solubility with increasing temperature is unusual for most organic compounds and may reflect specific molecular interactions or measurement uncertainties.

Solvent Miscibility Patterns

3-Octyl acetate demonstrates complete miscibility with various organic solvents, including ethanol, diethyl ether, and 1-octanol [10]. This broad solvent compatibility reflects the compound's ability to participate in diverse intermolecular interactions, including hydrogen bonding through the acetate functional group and van der Waals forces through the octyl chain.

The Henry's Law constant has been estimated using multiple approaches, with bond method calculations yielding 1.27×10⁻³ atmosphere-cubic meters per mole and group method calculations providing 2.08×10⁻³ atmosphere-cubic meters per mole [9]. These values indicate moderate volatility from aqueous solutions, important for understanding environmental behavior and industrial handling requirements.

Surface Tension and Interfacial Phenomena

The surface tension and interfacial properties of 3-octyl acetate are fundamental to understanding its behavior at phase boundaries and its applications in various industrial processes. These properties influence wetting behavior, emulsification characteristics, and interaction with solid surfaces.

Surface Tension Measurements

The surface tension of 3-octyl acetate has been estimated as 27.4 ± 3.0 dynes per centimeter [11]. This relatively low surface tension value is characteristic of organic esters and reflects the compound's molecular structure, which combines polar acetate functionality with a substantial nonpolar alkyl chain. The estimated uncertainty indicates the need for experimental validation of this property.

Comparative surface tension studies on related acetate esters provide context for these values. Research on surface and interfacial tensions of water + n-butyl acetate + methanol and water + n-pentyl acetate + methanol systems at 303.15 kelvin has shown that acetate esters significantly influence surface properties in multi-component mixtures [12].

Interfacial Properties and Molecular Descriptors

The molecular refractivity of 3-octyl acetate is estimated as 50.11 ± 0.3 cubic centimeters [11], providing insight into the electronic polarization characteristics of the molecule. The parachor value of 452.1 ± 4.0 cubic centimeters [11] relates surface tension to molecular volume and provides a measure of intermolecular forces.

Additional interfacial descriptors include:

| Property | Value | Units | Source |

|---|---|---|---|

| Refractive Index (n₂₀/D) | 1.415 | dimensionless | ChemicalBook [3] |

| Refractive Index (estimated) | 1.421 ± 0.02 | dimensionless | The Good Scents Company [11] |

| Density at 25°C | 0.86 | g/mL | ChemicalBook [3] |

| Polarizability | 19.86 ± 0.5 | ×10⁻²⁴ cm³ | The Good Scents Company [11] |

Contact Angle and Wetting Behavior

While direct contact angle measurements for 3-octyl acetate on various substrates have not been extensively reported, studies on related ionic liquids containing octyl groups provide insights into wetting behavior patterns. Research on contact angles of ionic liquids on polar and nonpolar surfaces demonstrates that compounds with octyl chains typically exhibit moderate contact angles, with values depending significantly on substrate polarity [13].

The hydrogen-bond basicity of the acetate functional group influences wetting behavior on polar surfaces, while the octyl chain length affects interactions with nonpolar substrates. Contact angle studies on 1-octyl-3-methylimidazolium-based ionic liquids show systematic variations with surface chemistry [13], suggesting similar trends may apply to 3-octyl acetate.

Thermophysical Properties Related to Interfacial Phenomena

The relationship between molecular structure and interfacial properties is exemplified by studies on 1-octyl-3-methylimidazolium acetate with organic solvents [14]. These investigations demonstrate how octyl-containing compounds influence density and viscosity in binary mixtures, properties directly related to surface and interfacial behavior.

The vapor density of 3-octyl acetate is reported as 5.9 relative to air [15], indicating significant molecular weight and potential for vapor-phase interactions at interfaces. This property influences mass transfer rates across interfaces and affects the compound's behavior in vapor-liquid contacting operations.

Industrial Implications of Surface Properties

The surface tension and interfacial properties of 3-octyl acetate have direct implications for its industrial applications. The moderate surface tension facilitates wetting of various substrates, making it suitable for coating and adhesion applications. The refractive index values are consistent with optical clarity requirements in certain applications, while the density and polarizability values influence bulk handling and processing characteristics.

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 121 of 1449 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 1328 of 1449 companies with hazard statement code(s):;

H226 (96.84%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

50373-56-3

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index